molecular formula C11H11N3OS B8325621 6-Methylthio-2-Aminoquinoline-3-Carboxamide

6-Methylthio-2-Aminoquinoline-3-Carboxamide

Cat. No. B8325621
M. Wt: 233.29 g/mol
InChI Key: UUWZEAIXPZHREP-UHFFFAOYSA-N
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Patent
US04044134

Procedure details

A mixture of α-cyano-β-(2-nitro-5-methylthiophenyl)acrylamide (8,4 g., 0.032 mole) in acetic acid - N,N-dimethylformamide (110 ml. of 1:1) is heated in a 75° C. bath. Iron powder (2.0g.) is added and the mixture stirred until the internal temperature rose to 95° C. Additional iron powder (6.16 g. total iron added=0.146 mole) is added in small portions over a 15 minute period. The reaction mixture is stirred for one hour following completion of addition and then filtered hot. The iron residue is washed with hot acetic acid and the combined filtrate and wash solution poured into IN hydrochloric acid (200 ml.) The hydrochloride salt which separates is filtered off and dissolved in hot dilute aqueous sodium hydroxide. The yellow solid which separates on cooling is filtered off, washed with isopropyl alcohol and air-dried. Yield = 3.26 g. (44%), M.P. 229°-242° C.
Quantity
0.032 mol
Type
reactant
Reaction Step One
Name
acetic acid N,N-dimethylformamide
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
Quantity
6.16 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[CH:7][C:8]1[CH:13]=[C:12]([S:14][CH3:15])[CH:11]=[CH:10][C:9]=1[N+:16]([O-])=O)[C:4]([NH2:6])=[O:5])#[N:2]>C(O)(=O)C.CN(C)C=O.[Fe]>[CH3:15][S:14][C:12]1[CH:13]=[C:8]2[C:9](=[CH:10][CH:11]=1)[N:16]=[C:1]([NH2:2])[C:3]([C:4]([NH2:6])=[O:5])=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.032 mol
Type
reactant
Smiles
C(#N)C(C(=O)N)=CC1=C(C=CC(=C1)SC)[N+](=O)[O-]
Name
acetic acid N,N-dimethylformamide
Quantity
110 mL
Type
solvent
Smiles
C(C)(=O)O.CN(C=O)C
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
6.16 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture stirred until the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 95° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
completion of addition
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
The iron residue is washed with hot acetic acid
WASH
Type
WASH
Details
the combined filtrate and wash solution
ADDITION
Type
ADDITION
Details
poured into IN hydrochloric acid (200 ml.) The hydrochloride salt which
FILTRATION
Type
FILTRATION
Details
separates is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot dilute aqueous sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
Smiles
CSC=1C=C2C=C(C(=NC2=CC1)N)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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